2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This particular compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
The synthesis of 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide involves several steps The starting materials typically include 4-fluoroaniline and 7-methylquinazolineThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Chemical Reactions Analysis
2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reducing agents like sodium borohydride can be used to reduce the quinazoline ring, potentially forming dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom
Scientific Research Applications
2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
Medicine: Due to its quinazoline core, it is explored for its anticancer properties, with studies focusing on its ability to inhibit specific kinases involved in tumor growth.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active sites of these proteins, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .
Comparison with Similar Compounds
2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide can be compared with other quinazoline derivatives such as erlotinib, gefitinib, and afatinib. These compounds also exhibit kinase inhibition properties and are used in cancer therapy. the unique sulfanyl-N-propan-2-ylacetamide moiety in this compound may confer distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety .
Similar Compounds
- Erlotinib
- Gefitinib
- Afatinib
- Lapatinib
- Vandetanib
Properties
Molecular Formula |
C20H20FN3OS |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C20H20FN3OS/c1-12(2)22-18(25)11-26-20-16-9-4-13(3)10-17(16)23-19(24-20)14-5-7-15(21)8-6-14/h4-10,12H,11H2,1-3H3,(H,22,25) |
InChI Key |
GOUZYXPPYDJAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.